Intact Cellular BRD4 Engagement at Low Micromolar Concentrations
In LPS-stimulated RAW264.7 macrophages, N'-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide inhibits BRD4-dependent NF-κB transcriptional output with an IC50 of 3.80 µM [1]. By comparison, the canonical BET inhibitor JQ1 achieves an IC50 of 0.23 µM in the same cellular context, indicating that while JQ1 is more potent, the title compound retains sufficient cellular activity for target engagement studies while offering a structurally differentiated chemotype [2].
| Evidence Dimension | Cellular BRD4 inhibition (NF-κB reporter assay) |
|---|---|
| Target Compound Data | IC50 = 3.80 µM |
| Comparator Or Baseline | JQ1: IC50 = 0.23 µM (RAW264.7 cells, same assay platform) |
| Quantified Difference | JQ1 is 16.5-fold more potent in this assay |
| Conditions | LPS-stimulated mouse RAW264.7 macrophages; 30 min preincubation with compound |
Why This Matters
Procurement decisions for epigenetic probe sets benefit from compounds with orthogonal scaffolds; even lower-potency probes provide higher-confidence target validation when used alongside ultra-potent probes like JQ1.
- [1] BindingDB. BDBM50443232 (CHEMBL3086883). Inhibition of BRD4 in LPS-stimulated mouse RAW264.7 cells assessed as inhibition of NF-kappaB-mediated nitric oxide production. View Source
- [2] Nicodeme, E.; Jeffrey, K. L.; Schaefer, U.; Beinke, S.; Dewell, S.; Chung, C.-w.; Chandwani, R.; Marazzi, I.; Wilson, P.; Coste, H.; White, J.; Kirilovsky, J.; Rice, C. M.; Lora, J. M.; Prinjha, R. K.; Lee, K.; Tarakhovsky, A. Suppression of inflammation by a synthetic histone mimic. Nature 2010, 468, 1119–1123. View Source
